Distinct Patent Utility as ROR-Gamma Modulator Intermediate
2-Aminomethyl-5-bromo-phenol hydrochloride is specifically cited as a key intermediate in the preparation of ROR-gamma modulators for treating autoimmune diseases . This specific application is not documented for the 4-bromo regioisomer (CAS 1803612-14-7) or other halogenated analogs in the same patent context.
| Evidence Dimension | Patent-Reported Utility |
|---|---|
| Target Compound Data | Key intermediate for ROR-gamma modulators (autoimmune diseases) |
| Comparator Or Baseline | 2-(aminomethyl)-4-bromophenol hydrochloride (CAS 1803612-14-7) |
| Quantified Difference | Documented vs. Not Documented |
| Conditions | As referenced in PCT International Patent Applications (see vendor documentation) |
Why This Matters
For medicinal chemistry programs targeting ROR-gamma, the 5-bromo regioisomer is the documented building block, making it the preferred procurement choice over unproven analogs.
